N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
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Description
The compound “N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modify the chemical properties of a molecule . The presence of the oxadiazole ring and the trifluoromethyl group suggests that this compound could have potential applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code provided suggests that the compound has a molecular weight of 215.61 . The presence of nitrogen in the oxadiazole ring and the amine group, along with the trifluoromethyl group, would contribute to the polarity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the trifluoromethyl group, and the amine group. The trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid .Physical and Chemical Properties Analysis
Based on the InChI code, the compound is a solid at room temperature . The presence of the trifluoromethyl group could affect the compound’s solubility and stability .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride and similar compounds can be synthesized using specific methods like polyphosphoric acid condensation, which has proven to be high yielding. Such methods are crucial for preparing these compounds for further study and application (Shimoga, Shin, & Kim, 2018).
- Characterization Techniques : These compounds are typically characterized using various spectroscopic techniques such as FT-IR, DSC, NMR, and Mass spectrometry. These techniques are essential for confirming the structure and purity of the synthesized compounds (Shimoga, Shin, & Kim, 2018).
Potential Applications
- Fluorescence and Optical Properties : Certain derivatives containing the 1,3,4-oxadiazole ring exhibit interesting optical properties. For instance, they can show fluorescence in the blue region with high quantum yield, which could be significant for applications in materials science and photonics (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
- Antimicrobial Properties : Some derivatives have shown potential in antimicrobial applications. They have been tested against various bacteria and fungi, indicating their potential use in medical and pharmaceutical fields (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
- Cancer Research : Certain compounds synthesized from oxadiazole derivatives have been tested for their anti-tumor potential against various cancer cell lines. This indicates a possible application in the development of new anticancer drugs (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
Properties
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(12-11-3)5(6,7)8;/h9H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOSRQLQJJPNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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